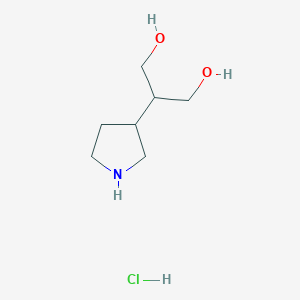![molecular formula C11H26Cl2N2O B1377674 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride CAS No. 1443979-66-5](/img/structure/B1377674.png)
1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride
Übersicht
Beschreibung
1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride (AMPP) is an organic compound belonging to the piperidine family. It is a chiral molecule that is used in various scientific research applications, including drug development, biochemical research, and molecular biology. AMPP is a versatile compound that can be used in different forms, such as aqueous solution, solid-state, and in its pure form.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
A series of new derivatives were synthesized, exploring their antibacterial and antioxidant properties. Some compounds showed moderate antibacterial activity, while others exhibited significant antioxidant activity, indicating potential for therapeutic and protective applications against oxidative stress and bacterial infections (Гаспарян et al., 2011).
Chemical Synthesis Techniques
Research has been conducted on the development of novel synthesis methods for creating derivatives of this compound, highlighting advanced chemical processes and techniques. This includes exploring reactions with Grignard reactants and the creation of dihydrochlorides, contributing to the field of organic synthesis and medicinal chemistry (Akopyan et al., 2013).
Structural Studies and Chemical Analysis
The compound's structural characteristics and reactions have been studied, including the cleavage of carbon chains and gas-phase rearrangements. Such investigations provide insights into the compound's chemical behavior and potential applications in developing new chemical entities (Adamson, 1949).
Medicinal Chemistry and Drug Development
While excluding specific drug use and side effects, the compound's derivatives have been part of research aiming at discovering new therapeutic agents. This includes the study of growth hormone secretagogues and aurora kinase inhibitors, suggesting the compound's utility in developing treatments for various conditions, including cancer (Qin, 2002), (ヘンリー,ジェームズ, 2006).
Enzymatic Stability and Pharmacokinetics
Investigations into the enzymatic stability and pharmacokinetics of novel anaplastic lymphoma kinase inhibitors highlight the importance of understanding how compounds like 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride and its derivatives behave in biological systems. This research informs drug design and development processes, especially in terms of enhancing stability and optimizing therapeutic efficacy (Teffera et al., 2013).
Eigenschaften
IUPAC Name |
1-[3-(1-aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O.2ClH/c1-9(12)10-5-4-6-13(7-10)8-11(2,3)14;;/h9-10,14H,4-8,12H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWVILDVOIFEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CC(C)(C)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B1377599.png)



![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)

![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1377611.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1377612.png)
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1377613.png)